molecular formula C18H17N3O2S B258651 3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

Numéro de catalogue B258651
Poids moléculaire: 339.4 g/mol
Clé InChI: RUMDJUOCFCYBOM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide, also known as MPTB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the dopamine D3 receptor, making it a promising candidate for the treatment of addiction and other psychiatric disorders.

Mécanisme D'action

3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide acts as a selective antagonist of the dopamine D3 receptor, which is involved in reward and motivation pathways in the brain. By blocking the activity of this receptor, 3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide can reduce the rewarding effects of drugs of abuse and other addictive behaviors.
Biochemical and Physiological Effects:
3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has been shown to have a number of biochemical and physiological effects in animal models. Studies have demonstrated that 3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide can reduce drug-seeking behavior in rats, and can also reduce the reinforcing effects of cocaine and other drugs of abuse. 3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has also been shown to reduce the expression of certain genes that are involved in addiction and other psychiatric disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is its high selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in addiction and other psychiatric disorders. However, one limitation of 3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is its relatively low potency compared to other dopamine receptor antagonists, which may limit its usefulness in certain experiments.

Orientations Futures

There are a number of potential future directions for research on 3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide and its therapeutic applications. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists, which may have greater therapeutic potential. Another area of interest is the use of 3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide in combination with other drugs or therapies, such as cognitive-behavioral therapy, to enhance its therapeutic effects. Additionally, further research is needed to better understand the mechanisms underlying the effects of 3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide on addiction and other psychiatric disorders.

Méthodes De Synthèse

The synthesis of 3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide involves the reaction of 2-amino-5-(1-phenylethyl)-1,3,4-thiadiazole with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide.

Applications De Recherche Scientifique

3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has been extensively studied for its potential therapeutic applications in the field of addiction and other psychiatric disorders. Studies have shown that 3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has a high affinity for the dopamine D3 receptor, which is involved in reward and motivation pathways in the brain. This makes 3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide a promising candidate for the treatment of addiction and other psychiatric disorders.

Propriétés

Nom du produit

3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

Formule moléculaire

C18H17N3O2S

Poids moléculaire

339.4 g/mol

Nom IUPAC

3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C18H17N3O2S/c1-12(13-7-4-3-5-8-13)17-20-21-18(24-17)19-16(22)14-9-6-10-15(11-14)23-2/h3-12H,1-2H3,(H,19,21,22)

Clé InChI

RUMDJUOCFCYBOM-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC

SMILES canonique

CC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.